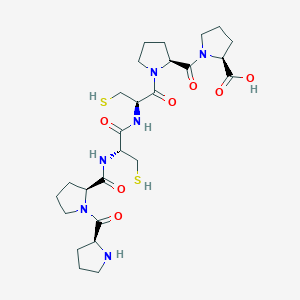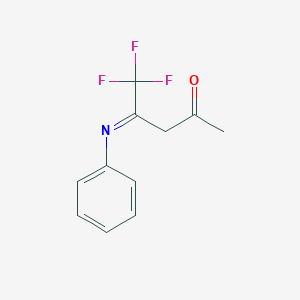
Pentachlorophenyl methoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachlorophenyl methoxyacetate is an organochlorine compound that belongs to the family of chlorophenols. It is a derivative of pentachlorophenol, which is known for its use as a pesticide and disinfectant. This compound is characterized by its high stability and resistance to biodegradation, making it a compound of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentachlorophenyl methoxyacetate typically involves the esterification of pentachlorophenol with methoxyacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenyl methoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentachlorophenyl methoxyacetic acid.
Reduction: Reduction reactions can lead to the formation of lower chlorinated phenyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Pentachlorophenyl methoxyacetic acid.
Reduction: Lower chlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pentachlorophenyl methoxyacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its effects on microbial activity and its potential use as a biocide.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pesticides, disinfectants, and wood preservatives.
Mechanism of Action
The mechanism of action of pentachlorophenyl methoxyacetate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound can inhibit the activity of enzymes involved in cellular respiration and energy production, resulting in cell death. Its high affinity for lipid membranes allows it to penetrate and accumulate within cells, enhancing its biocidal effects.
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A closely related compound with similar biocidal properties but higher toxicity.
Tetrachlorophenol: Less chlorinated and less toxic compared to pentachlorophenyl methoxyacetate.
Trichlorophenol: Even lower chlorination and toxicity, with different applications in industry.
Uniqueness
This compound is unique due to its combination of high stability, resistance to biodegradation, and potent biocidal activity. These properties make it a valuable compound for applications where long-lasting effects are desired, such as in wood preservation and pesticide formulations.
Properties
CAS No. |
923272-77-9 |
|---|---|
Molecular Formula |
C9H5Cl5O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2-methoxyacetate |
InChI |
InChI=1S/C9H5Cl5O3/c1-16-2-3(15)17-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3 |
InChI Key |
UTYPCOHINZNREU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)

![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)







![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
